molecular formula C9H17NO3 B3320872 tert-Butyl (3-hydroxyazetidin-1-yl)acetate CAS No. 1272955-38-0

tert-Butyl (3-hydroxyazetidin-1-yl)acetate

Cat. No. B3320872
CAS RN: 1272955-38-0
M. Wt: 187.24 g/mol
InChI Key: LNLZHCOMTQAYAD-UHFFFAOYSA-N
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Description

“tert-Butyl (3-hydroxyazetidin-1-yl)acetate” is a chemical compound with the molecular formula C12H22N2O3 . It is a derivative of azetidine, which is a four-membered ring with one nitrogen atom .


Molecular Structure Analysis

The InChI code for “tert-Butyl (3-hydroxyazetidin-1-yl)acetate” is 1S/C12H22N2O3/c1-12(2,3)17-11(16)13-5-4-9(6-13)14-7-10(15)8-14/h9-10,15H,4-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure. The molecular weight of the compound is 242.32 .


Physical And Chemical Properties Analysis

“tert-Butyl (3-hydroxyazetidin-1-yl)acetate” is a solid at room temperature . The compound has a molecular weight of 242.32 .

Mechanism of Action

The mechanism of action of “tert-Butyl (3-hydroxyazetidin-1-yl)acetate” is not clear from the available information. It’s worth noting that the mechanism of action of a chemical compound often depends on its structure and the system in which it is used .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H303, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)6-10-4-7(11)5-10/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLZHCOMTQAYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720879
Record name tert-Butyl (3-hydroxyazetidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate

CAS RN

1272955-38-0
Record name tert-Butyl (3-hydroxyazetidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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